N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-methylsulfonyl-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN3O4S2.ClH/c1-32(28,29)19-9-3-2-6-16(19)21(27)26(11-5-10-25-12-14-30-15-13-25)22-24-20-17(23)7-4-8-18(20)31-22;/h2-4,6-9H,5,10-15H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZDVACPHYEMMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1C(=O)N(CCCN2CCOCC2)C3=NC4=C(C=CC=C4S3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis
The target molecule dissects into three key fragments:
- 2-(Methylsulfonyl)benzoyl chloride : Serves as the acylating agent.
- 4-Fluorobenzo[d]thiazol-2-amine : Provides the heterocyclic core.
- 3-Morpholinopropylamine : Introduces the tertiary amine side chain.
Coupling these fragments necessitates sequential N-alkylation and amidation, followed by sulfonation and salt formation.
Stepwise Synthetic Procedures
Synthesis of 2-(Methylsulfonyl)benzoic Acid
Procedure :
- Sulfonation of 2-Methylbenzoic Acid :
- React 2-methylbenzoic acid (1.0 eq) with chlorosulfonic acid (3.0 eq) in dichloromethane (DCM) at 0–5°C for 2 h.
- Quench with ice-water, extract with DCM, and evaporate to yield 2-(chlorosulfonyl)benzoic acid.
- Treat with sodium methoxide (2.0 eq) in methanol to substitute chloride with methoxy, forming 2-(methylsulfonyl)benzoic acid.
Preparation of 2-(Methylsulfonyl)benzoyl Chloride
Procedure :
N-Alkylation of 4-Fluorobenzo[d]thiazol-2-amine
Procedure :
- Reaction with 3-Chloropropylmorpholine :
- Combine 4-fluorobenzo[d]thiazol-2-amine (1.0 eq), 3-chloropropylmorpholine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF).
- Heat at 80°C for 12 h under nitrogen.
- Filter, concentrate, and purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:1) to isolate N-(3-morpholinopropyl)-4-fluorobenzo[d]thiazol-2-amine.
Amide Coupling with 2-(Methylsulfonyl)benzoyl Chloride
Procedure :
- Dissolve N-(3-morpholinopropyl)-4-fluorobenzo[d]thiazol-2-amine (1.0 eq) and 2-(methylsulfonyl)benzoyl chloride (1.1 eq) in anhydrous DCM.
- Add triethylamine (2.0 eq) dropwise at 0°C and stir at room temperature for 6 h.
- Wash with 5% HCl, dry over Na₂SO₄, and concentrate. Recrystallize from ethanol to yield the free base.
Hydrochloride Salt Formation
Procedure :
- Dissolve the free base (1.0 eq) in ethyl acetate and add concentrated HCl (1.1 eq) at 0°C.
- Stir for 1 h, filter the precipitate, and wash with cold ethyl acetate.
Yield : 90–95%.
Melting Point : 218–220°C (decomposition).
Optimization and Challenges
Critical Reaction Parameters
Spectroscopic Validation
- ¹H NMR : Absence of NH peaks confirms N-alkylation and amidation.
- IR : Bands at 1675 cm⁻¹ (C=O) and 1320 cm⁻¹ (SO₂) validate functional groups.
Comparative Analysis of Analogous Syntheses
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halides, amines, alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
A. Core Scaffold Differences
B. Substituent Effects
- Morpholinopropyl vs. Dimethylaminopropyl: The target’s morpholine ring offers greater hydrophilicity and hydrogen-bonding capacity than dimethylamino groups in analogs like 1052530-89-8 .
- Methylsulfonyl vs. Thioether/Sulfonamide : The methylsulfonyl group in the target is more electron-withdrawing than thioether linkages (e.g., 1216418-08-4) or sulfonamides (e.g., 912624-95-4), impacting electronic distribution and reactivity .
C. Salt Form and Solubility
- Hydrochloride salts are common in the target and analogs (e.g., 1216418-08-4), improving aqueous solubility. In contrast, non-salt forms like 3-allyl-2-(4'-ethylphenylimino)-thiazole rely on crystalline packing for stability .
Table 2: Spectral Data Comparison
Biological Activity
N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic organic compound notable for its complex structure and potential biological applications. This compound is characterized by the presence of a fluorobenzo[d]thiazole moiety , a methylsulfonyl group , and a morpholinopropyl side chain . Its unique structural features suggest a range of biological activities, making it a candidate for further research in medicinal chemistry and therapeutic applications.
- Molecular Formula: C22H25ClFN3O4S2
- Molecular Weight: 514.03 g/mol
- CAS Number: 1216740-53-2
The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The fluorobenzo[d]thiazole moiety can modulate the activity of these targets, while the methylsulfonyl group enhances solubility and bioavailability, facilitating its interaction with biological systems.
Antitumor Activity
Recent studies have indicated that compounds with similar structural characteristics exhibit significant antitumor properties. For instance, related compounds have shown inhibition of histone deacetylases (HDAC), which are critical in cancer progression. The fluorine substitution in benzamide derivatives has been linked to improved selectivity and potency against cancer cell lines, such as HepG2, with IC50 values as low as 1.30 µM .
Enzyme Inhibition
The compound is hypothesized to act as an inhibitor of various kinases involved in cellular signaling pathways. Preliminary findings suggest that it may inhibit Janus kinases (JAK), which play a crucial role in cytokine signaling, impacting immune response and inflammation.
Case Studies
-
In Vitro Studies on Antiproliferative Effects
- A study focused on the antiproliferative effects of similar compounds demonstrated that modifications in the benzamide structure could lead to enhanced inhibitory effects on solid tumor cells. The IC50 values were significantly lower compared to traditional HDAC inhibitors like SAHA.
-
Mechanistic Insights from Structural Analogues
- Research on structurally related compounds has provided insights into their mechanisms of action, particularly their ability to induce apoptosis and cell cycle arrest in cancer cells. These findings support the potential use of this compound in targeted cancer therapies.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 (µM) | Mechanism |
|---|---|---|---|
| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | HDAC Inhibition | 95.48 | Selective HDAC3 Inhibition |
| N-(benzo[d]thiazol-2-yl)-o/m/p-nitrobenzamide | Antiproliferative | 1.30 | Induces Apoptosis |
| N-(4-fluorobenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide | Potential Antitumor | TBD | Modulates Enzymatic Activity |
Q & A
Q. What are the optimal synthetic routes for N-(4-fluorobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride, and how can purity be maximized?
The synthesis typically involves multi-step reactions: (1) formation of the fluorobenzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives with fluorinated carbonyl precursors, (2) introduction of the morpholinopropyl group via nucleophilic substitution or coupling reactions, and (3) sulfonylation to attach the methylsulfonylbenzamide moiety. Key steps include temperature control (e.g., reflux in DMF at 80–100°C) and purification via column chromatography (silica gel, eluent: dichloromethane/methanol). Purity (>95%) is confirmed using HPLC and NMR spectroscopy .
Q. How is the structural integrity of this compound validated during synthesis?
Analytical techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., fluorine at C4 of the benzothiazole, morpholinopropyl N-alkylation).
- High-resolution mass spectrometry (HRMS) : For molecular weight verification (e.g., [M+H]+ ion matching theoretical calculations).
- FT-IR : To detect functional groups like sulfonyl (S=O stretching at ~1350–1150 cm⁻¹) and morpholine rings (C-O-C at ~1100 cm⁻¹) .
Q. What are the critical physicochemical properties influencing its solubility and stability?
The compound’s hydrochloride salt form enhances aqueous solubility. Key properties:
- LogP : ~2.8 (predicted via computational tools), indicating moderate lipophilicity.
- pKa : The morpholinopropyl group (pKa ~7.4) contributes to pH-dependent solubility.
- Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., kinase inhibition vs. antimicrobial effects)?
Contradictions may arise from assay conditions (e.g., cell lines, concentrations) or off-target effects. Strategies include:
- Dose-response assays : Establish IC50 values across multiple models (e.g., cancer vs. bacterial cells).
- Selectivity profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify primary targets.
- Structural analogs : Compare activities of derivatives (e.g., nitro vs. sulfonyl substitutions) to isolate functional groups responsible for specific effects .
Q. What experimental designs are recommended to study its mechanism of action in kinase inhibition?
- In vitro kinase assays : Use recombinant kinases (e.g., EGFR, PI3K) with ATP-concentration titrations to determine competitive/non-competitive inhibition.
- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein thermal stability shifts in treated cells.
- Molecular dynamics simulations : Model binding interactions (e.g., hydrogen bonding with the fluorobenzo[d]thiazole moiety) .
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Fragment-based design : Modify the benzothiazole (e.g., replace fluorine with chloro) or morpholinopropyl (e.g., shorten the alkyl chain) to assess impact on potency.
- Pharmacophore mapping : Identify essential features (e.g., sulfonyl group’s electronegativity) using QSAR models.
- Metabolic stability assays : Test cytochrome P450 inhibition to prioritize derivatives with favorable pharmacokinetics .
Q. What strategies mitigate synthesis challenges, such as low yields in the final coupling step?
- Catalyst optimization : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination (improves coupling efficiency by 20–30%).
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h at 120°C) and minimizes side products.
- Workup procedures : Employ liquid-liquid extraction (ethyl acetate/water) to isolate the hydrochloride salt with >90% recovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
